

physical and chemical properties of 4-Bromo-3-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

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Compound Name:	4-Bromo-3-nitrobenzene-1,2-diamine
Cat. No.:	B133556
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Technical Guide: 4-Bromo-3-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Bromo-3-nitrobenzene-1,2-diamine**. The information presented is compiled from various chemical data sources and is intended to serve as a foundational resource for its application in research and development, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Physical Properties

4-Bromo-3-nitrobenzene-1,2-diamine is an aromatic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, and two adjacent amine groups.^[1] This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.^[1]

Table 1: Physical and Chemical Properties of **4-Bromo-3-nitrobenzene-1,2-diamine**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ BrN ₃ O ₂	[1] [2]
Molecular Weight	232.04 g/mol	[1] [2]
CAS Number	147021-89-4	[2]
Appearance	Data not available	[1]
Boiling Point	352.4 °C at 760 mmHg	[1]
Density	1.901 g/cm ³	[1]
Refractive Index	1.735	[1]
Flash Point	166.9 °C	[1]
Melting Point	Not available	[1]
Solubility	Not available	[1]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[1]

Note: The melting point and solubility of **4-Bromo-3-nitrobenzene-1,2-diamine** are not consistently reported in the available literature.

Spectroscopic Data

While direct spectral data with peak assignments for **4-Bromo-3-nitrobenzene-1,2-diamine** are not readily available in the public domain, the existence of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra has been noted.[\[3\]](#) Researchers utilizing this compound are advised to perform their own spectral analysis for confirmation of identity and purity.

Chemical Properties and Reactivity

The chemical behavior of **4-Bromo-3-nitrobenzene-1,2-diamine** is dictated by its combination of functional groups:

- Aromatic Amine Groups: The two amine groups are nucleophilic and can participate in a variety of reactions, including diazotization, acylation, and condensation reactions. They are key to the formation of heterocyclic compounds.
- Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. It can be reduced to an amine group, offering a route to triamine derivatives.
- Bromine Atom: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Experimental Protocols

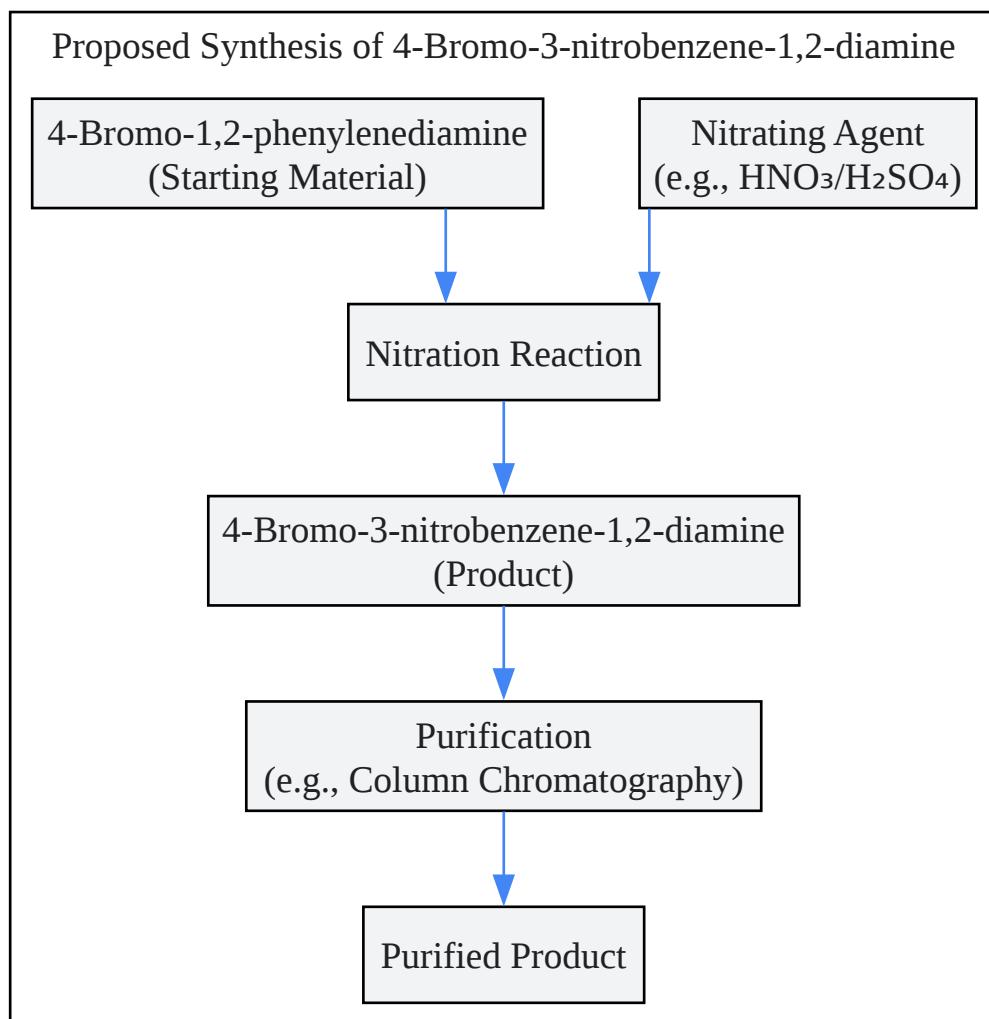
A specific, detailed, and validated experimental protocol for the synthesis of **4-Bromo-3-nitrobenzene-1,2-diamine** is not readily available in the surveyed scientific literature.

However, a potential synthetic route can be proposed based on established organic chemistry principles and synthesis of analogous compounds.

Proposed Synthetic Pathway

A plausible method for the synthesis of **4-Bromo-3-nitrobenzene-1,2-diamine** involves the nitration of a suitable precursor, such as 4-bromo-1,2-phenylenediamine. The directing effects of the amine and bromo substituents would need to be carefully considered to achieve the desired regioselectivity.

Below is a conceptual workflow for this proposed synthesis.



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Caption: Proposed synthetic workflow for **4-Bromo-3-nitrobenzene-1,2-diamine**.

Disclaimer: This proposed pathway is hypothetical and would require experimental validation and optimization.

Applications in Research and Development

4-Bromo-3-nitrobenzene-1,2-diamine is primarily utilized as a building block in organic synthesis.^[1] Its trifunctional nature allows for the construction of a diverse range of complex molecules.

- Pharmaceutical Industry: This compound is a valuable intermediate in the development of new drug candidates.[1][4] The presence of multiple reactive sites allows for the generation of libraries of compounds for screening against various biological targets.
- Dye Industry: It serves as a precursor in the manufacturing of dyes, where its chemical structure contributes to the color and stability of the final products.[1]
- Materials Science: The compound can be employed in the synthesis of advanced materials with specific electronic or optical properties.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information linking **4-Bromo-3-nitrobenzene-1,2-diamine** to any specific biological signaling pathways or detailing its own biological activity. Its utility in drug discovery is as a scaffold to be further elaborated into potentially active molecules.[4] Therefore, the creation of a diagram for a signaling pathway directly involving this compound is not feasible at this time.

Safety and Handling

Detailed safety and handling information should be obtained from a comprehensive Safety Data Sheet (SDS) for this compound. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling **4-Bromo-3-nitrobenzene-1,2-diamine**. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Bromo-3-nitrobenzene-1,2-diamine is a chemical intermediate with significant potential in various fields, particularly in the synthesis of pharmaceuticals and dyes. While some of its physical properties are well-documented, further experimental work is required to determine its melting point, solubility, and detailed spectroscopic characteristics. The development of a robust and scalable synthetic protocol would further enhance its accessibility and utility for the scientific community.

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- To cite this document: BenchChem. [physical and chemical properties of 4-Bromo-3-nitrobenzene-1,2-diamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133556#physical-and-chemical-properties-of-4-bromo-3-nitrobenzene-1-2-diamine>]

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